Lipophilicity Profiling: Quantified LogP Data for Solubility and Permeability Prediction
The lipophilicity of 6-(p-Tolyl)pyridin-3-amine is a key differentiator from unsubstituted or more polar analogs. Its consensus LogP of 2.25 indicates moderate lipophilicity, which is crucial for membrane permeability and CNS drug design . This value positions it as more lipophilic than a basic 6-phenyl analog, which would have a lower LogP due to the absence of the methyl group, and differentiates it from more polar heteroaromatic amines .
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 2.25 |
| Comparator Or Baseline | 6-Phenylpyridin-3-amine (predicted LogP approx. 1.8-2.0) |
| Quantified Difference | Target is approximately 0.25-0.45 LogP units more lipophilic than the phenyl analog. |
| Conditions | Computational prediction using consensus of five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT). |
Why This Matters
This specific LogP value is critical for procurement decisions when designing molecules intended to cross biological membranes, as even minor changes in lipophilicity can drastically alter absorption, distribution, and target engagement.
